molecular formula C12H18ClNO2 B3018646 D-valine benzyl ester hydrochloride CAS No. 250708-58-8

D-valine benzyl ester hydrochloride

Cat. No. B3018646
M. Wt: 243.73
InChI Key: ZIUNABFUHGBCMF-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-valine benzyl ester hydrochloride is a chemical compound that has been widely used in scientific research applications. It is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The empirical formula of this compound is C12H17NO2 · HCl . It is a white crystalline powder that is soluble in water and ethanol.


Synthesis Analysis

D-valine is an important organic chiral source and has extensive industrial applications. It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Some approaches for D-valine preparation have been investigated, including stereo asymmetric synthesis, induced crystallization, chemical resolution, and microbial preparation .


Molecular Structure Analysis

The molecular weight of D-valine benzyl ester hydrochloride is 243.73 g/mol . The SMILES string representation of the molecule is Cl.CC©C@HC(=O)OCc1ccccc1 .


Chemical Reactions Analysis

N-benzyl derivatives of valine esters have been explored, contributing to the understanding of ester reactions and derivatives.


Physical And Chemical Properties Analysis

D-valine benzyl ester hydrochloride is a white crystalline powder. It is soluble in water and ethanol.

Scientific Research Applications

Stereochemical Studies

  • Deamination of L-Valine Benzyl Ester : Taniguchi, Koga, and Yamada (1972) investigated the nitrous acid deaminations of L-valine and its benzyl ester in acetic acid, revealing that the deamination of L-valine benzyl ester produces various migration and elimination products along with the substitution product (Taniguchi, Koga, & Yamada, 1972).

Synthesis and Analysis

  • Synthesis of Amino Acid Conjugates : Shalaby and El-Eraky (1997) demonstrated the synthesis of new amino acid conjugates, including L-valine, through reactions with o-[2,6-dichlorophenyl-1-amino]phenyl acetic acid, leading to various derivatives (Shalaby & El-Eraky, 1997).
  • Synthesis of Tripeptides : Shields et al. (1984) synthesized a new tripeptide using N-(tert-butoxycarbonyl)-S-carboxymethyl-L-cysteine benzyl ester, showing its application in peptide synthesis (Shields, Campbell, Duckworth, Neuss, & Queener, 1984).

Chemical Reactions

Radiopharmaceutical Applications

  • Carbon-14 Labeling in Pharmaceuticals : Moenius et al. (2000) described the synthesis of C-14 labeled Valsartan, a drug for hypertension, incorporating isotopes in the valine-moiety, illustrating the use of valine derivatives in radiopharmaceuticals (Moenius, Voges, Burtscher, & Züger, 2000).

Pharmaceutical Research

  • Synthesis of Water-Soluble Prodrugs : Vollmann et al. (2008) synthesized a water-soluble prodrug of an adenosine A2A receptor antagonist using L-valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride, demonstrating its stability and potential in pharmaceuticals (Vollmann, Qurishi, Hockemeyer, & Müller, 2008).

Peptide Synthesis

  • DPPA in Peptide Synthesis : Shioiri and Yamada (1974) applied diphenyl phosphorazidate in peptide synthesis, indicating the feasibility of using valine derivatives in the formation of peptides with various functional groups (Shioiri & Yamada, 1974).

Safety And Hazards

When handling D-valine benzyl ester hydrochloride, it’s important to avoid dust formation and avoid breathing vapors, mist, or gas. Personal protective equipment should be worn, and adequate ventilation should be ensured . In case of contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .

Future Directions

D-valine and its derivatives are gaining more and more attention due to their wide application in various fields such as the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . The future directions of D-valine benzyl ester hydrochloride could be expected to follow a similar trend.

properties

IUPAC Name

benzyl (2R)-2-amino-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNABFUHGBCMF-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-valine benzyl ester hydrochloride

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